N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide
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Overview
Description
N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide is a complex organic compound that features a pyrazine ring and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide typically involves multiple steps:
Formation of the Dihydroisoquinoline Moiety: The initial step involves the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline.
Attachment of the Pyrazine Ring: The dihydroisoquinoline derivative is then reacted with pyrazine-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydroisoquinoline moiety can be oxidized to form isoquinoline derivatives.
Reduction: The carbonyl group in the amide linkage can be reduced to form corresponding amines.
Substitution: The methoxy groups on the dihydroisoquinoline ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Isoquinoline derivatives.
Reduction: Amines.
Substitution: Various substituted dihydroisoquinoline derivatives.
Scientific Research Applications
N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The pyrazine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline core but lacks the pyrazine ring.
Pyrazine-2-carboxamide: Contains the pyrazine ring but lacks the dihydroisoquinoline moiety.
Uniqueness
N-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]pyrazine-2-carboxamide is unique due to the combination of the dihydroisoquinoline and pyrazine structures, which may confer distinct biological activities and chemical reactivity compared to its individual components.
Properties
Molecular Formula |
C18H20N4O4 |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C18H20N4O4/c1-25-15-7-12-3-6-22(11-13(12)8-16(15)26-2)17(23)10-21-18(24)14-9-19-4-5-20-14/h4-5,7-9H,3,6,10-11H2,1-2H3,(H,21,24) |
InChI Key |
PUSFGNGKWMVJPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CNC(=O)C3=NC=CN=C3)OC |
Origin of Product |
United States |
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